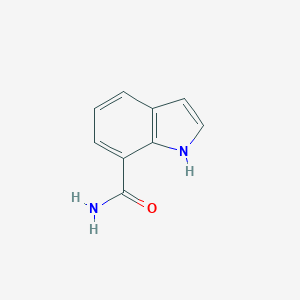

1H-Indole-7-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCXIABGNNQZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540109 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-89-9 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1h Indole 7 Carboxamide and Its Derivatives

Direct Synthesis Approaches to 1H-Indole-7-carboxamide

The most direct and conventional method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 1H-indole-7-carboxylic acid. This transformation is a fundamental reaction in organic chemistry where the carboxylic acid is activated and subsequently reacted with an ammonia (B1221849) source. A variety of modern coupling reagents can be employed to facilitate this reaction, ensuring high yields and purity. organic-chemistry.orgresearchgate.net

Common methods for amide bond formation from a carboxylic acid include:

Activation with Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate that readily reacts with ammonia. nih.gov

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with ammonia to form the amide.

Boron-Mediated Amidation: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective in mediating the direct amidation of carboxylic acids with amines under relatively mild conditions. acs.org

Another potential, albeit less direct, route to this compound is through the hydrolysis of 7-cyanoindole. This can be achieved under acidic or basic conditions, although careful control of reaction conditions is necessary to avoid hydrolysis of other sensitive functional groups or decomposition of the indole (B1671886) ring. The starting material, 7-cyanoindole, can be synthesized from precursors like 7-formylindole. researchgate.net

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves building upon the core indole structure. These methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Achieving regioselectivity in the functionalization of the indole ring, particularly on the benzene (B151609) portion (C4-C7 positions), is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C2 and C3 positions). Current time information in Bangalore, IN.researchgate.net To overcome this, strategies involving directing groups are often employed. A directing group, attached temporarily or as a permanent feature of the molecule, can guide a reagent to a specific position. For instance, the carboxamide group at the C7 position can itself act as a directing group in certain metal-catalyzed reactions, facilitating functionalization at adjacent positions like C6. Current time information in Bangalore, IN. Similarly, a directing group at the N1 position, such as a pivaloyl group, has been used to direct rhodium catalysts to functionalize the C7 position of indoles. acs.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the introduction of a wide variety of substituents onto the indole-7-carboxamide scaffold. acs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for reactions like the Suzuki, Heck, and Sonogashira couplings, which can introduce aryl, vinyl, and alkynyl groups, respectively, at halogenated positions of the indole ring. nih.gov For example, a 7-bromo-1H-indole-carboxamide could be a versatile intermediate for introducing diverse substituents via these coupling methods.

Ruthenium-Catalyzed Reactions: Ruthenium(II) catalysts have been utilized for the regioselective C-H activation and annulation of indole-7-carboxamides. For example, the reaction of indole-7-carboxamides with alkynes in the presence of a Ru(II) catalyst can lead to the formation of complex polycyclic structures through C6 C-H/N-H annulation. Current time information in Bangalore, IN.

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective for the direct C-H functionalization at the C7 position of N-pivaloylindoles, allowing for the introduction of alkenyl and alkyl groups. acs.org

Below is a table summarizing selected transition metal-catalyzed reactions applicable to the synthesis of substituted indole-7-carboxamide derivatives.

| Catalyst System | Reaction Type | Position(s) Functionalized | Bond(s) Formed | Reference |

| Ru(II) complex | C-H Activation/Annulation | C6 | C-C, C-N | Current time information in Bangalore, IN. |

| Rh(III) complex | C-H Alkenylation/Alkylation | C7 | C-C | acs.org |

| Pd(OAc)₂ | Suzuki Coupling | C4, C5, C6, or C7 (from halo-indole) | C-C | acs.orgnih.gov |

| Pd(PPh₃)₄ | Sonogashira Coupling | C4, C5, C6, or C7 (from halo-indole) | C-C | acs.orgnih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. chemicalbook.comnih.gov MCRs offer advantages such as operational simplicity, reduced waste, and the ability to rapidly generate molecular diversity. ambeed.com

A notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. By using an indole-N-carboxylic acid (prepared from an indole and CO₂), this reaction provides an expeditious route to indole carboxamide amino amides, creating complex peptide-like structures tethered to the indole core. wipo.int While this has been demonstrated for indole-N-carboxamides, the principles could be adapted for building complexity from a pre-formed indole-7-carboxamide scaffold bearing appropriate functional groups.

Derivatization and Structural Modification of the this compound Core

Further diversification of the this compound structure can be achieved by modifying the core scaffold after its initial synthesis.

The nitrogen atom of the indole ring (N1) is a common site for modification. Substitution at this position can significantly impact the physicochemical properties and biological activity of the molecule. nih.gov For instance, N1-substitution can disrupt crystal packing and improve solubility. researchgate.netchemicalbook.com

Synthesis of N1-substituted derivatives is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an electrophile.

N-Alkylation: A common modification involves introducing an alkyl group. This is generally done by treating the indole-7-carboxamide with a base like sodium hydride (NaH) to form the corresponding anion, which is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide).

N-Arylation: While less common, N-arylation can be achieved using methods like the Buchwald-Hartwig amination.

The choice of substituent can be guided by the desired properties. For example, introducing a 3-hydroxypropyl group at the N1 position has been reported in the synthesis of complex indole-7-carboxamide derivatives. bldpharm.com

An exploration of the synthetic routes to this compound and its variously substituted analogues reveals a landscape of intricate and highly specific chemical strategies. The methodologies employed are often dictated by the desired position of substitution on the indole scaffold, with distinct approaches required for modifications on the pyrrole ring, the benzene ring, or the carboxamide functional group itself. This article delves into the specific techniques used to achieve substitutions at these key positions.

2 Substitutions on the Pyrrole Ring (C2, C3-Positions)

Functionalization of the pyrrole moiety of the indole nucleus at the C2 and C3 positions is a cornerstone of indole chemistry due to the inherent electron-rich nature of this ring. However, for 7-substituted indoles like this compound, achieving selective substitution at these sites requires nuanced strategies, often involving directed metalation or the use of pre-functionalized precursors.

Direct C-H functionalization at C2 and C3 is influenced by the directing capabilities of substituents on the nitrogen or other positions of the ring. For instance, transition-metal-catalyzed reactions are a primary tool for these transformations. Ruthenium-catalyzed C2-arylation of indoles with boronic acids has been demonstrated, a method that can be applied to a variety of functionalized indoles. rsc.org Similarly, catalyst-controlled systems, such as those employing Iridium(III) or Rhodium(I) complexes, can selectively direct alkylation to either the C2 or C3 position of 3-carboxamide indoles. researchgate.net In these scenarios, an amide directing group can undergo a translocation to facilitate C3-functionalization. researchgate.net

Another powerful strategy involves the directed ortho-metalation (DoM), where a directing group on the indole nitrogen chelates with an organolithium reagent, facilitating deprotonation and subsequent electrophilic quench at the C2 position. researchgate.net While the C7-carboxamide group is not a traditional DoM group for C2-lithiation, N-substituted directing groups are commonly employed to achieve this selectivity.

In many instances, the synthesis of C2 or C3 substituted 7-carboxamides begins not with the pre-formed carboxamide, but with a precursor like 7-bromo-1H-indole. This precursor can undergo selective C2 or C3 functionalization, followed by a subsequent conversion of the 7-bromo group to the desired carboxamide moiety, often via cyanation and hydrolysis or through metal-catalyzed carbonylation reactions.

The following table summarizes representative strategies for pyrrole ring functionalization, which are applicable to the synthesis of derivatives of this compound.

| Position | Methodology | Catalyst/Reagent | Example Reaction | Reference |

|---|---|---|---|---|

| C2 | Decarboxylative C-H Arylation | Pd(OAc)₂ | Functionalization of indole-3-carboxylic acid with aryl iodides leads to C2-arylated indoles. | nih.gov |

| C2 | Directed C-H Borylation | BBr₃ | A metal-free approach for the directed C-H borylation of C3-substituted indoles at the C2 position. | sci-hub.se |

| C3 | Transition Metal-Free Alkylation | Cs₂CO₃/Oxone® | C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. | researchgate.net |

| C2 & C3 | Catalyst-Controlled C-H Functionalization | Ir(III) or Rh(I) Complexes | Use of 3-carboxamide indoles with diazo compounds to yield C2-alkylated or C3-functionalized products depending on the catalyst. | researchgate.net |

3 Substitutions on the Benzene Ring (C4, C5, C6-Positions)

Modifying the benzene portion of the indole core is significantly more challenging than functionalizing the pyrrole ring due to the lower intrinsic reactivity of the C4, C5, and C6 C-H bonds. nih.govacs.org Achieving regioselectivity at these positions almost invariably requires the installation of a directing group (DG) to steer a metal catalyst to a specific site. researchgate.netnih.gov

C4-Position: The C4 position is notoriously difficult to access. rsc.orgresearchgate.net Successful strategies often employ a transient directing group. For example, using an amino acid like glycine (B1666218) as a transient DG in the presence of a palladium catalyst can direct the arylation or olefination of indole-3-carbaldehydes specifically to the C4 position. sci-hub.se Another advanced method involves installing a pivaloyl group at C3 and an N-P(O)tBu₂ group on the indole nitrogen to direct palladium-catalyzed arylation to the C4 and C5 positions. nih.govresearchgate.netacs.org

C5-Position: The synthesis of C5-substituted indoles often relies on constructing the indole ring from a starting material that already contains the desired substituent at the corresponding position of the benzene ring. nih.gov For instance, a domino aza-Michael-SNAr-heteroaromatization sequence using substituted methyl 2-arylacrylates and primary amines can produce C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov Alternatively, functional group manipulation on a pre-existing C5-substituted indole, such as coupling reactions with 5-hydroxy-1H-indole-2-carboxylic acid, can be employed. researchgate.net

C6-Position: The C6-position is often considered the most challenging site for direct functionalization. rsc.org Success typically relies on sophisticated directing group strategies. Dawande et al. reported that a C7-amide group can direct Ru-catalyzed ortho C-H alkenylation to the C6 position. rsc.org Another approach by You and co-workers involves the Sc(OTf)₃-catalyzed C6-alkylation of 2,3-disubstituted indoles. rsc.org Furthermore, an N-P(O)tBu₂ directing group, which typically directs palladium catalysts to C7, can be switched to direct a copper catalyst to the C6 position for arylation. researchgate.netnih.govacs.org

The following tables summarize key strategies for functionalizing the benzenoid ring of indoles.

| Position | Methodology | Directing Group (DG) / Catalyst | Key Features | Reference |

|---|---|---|---|---|

| C4 | Pd(II)-Catalyzed C-H Arylation/Olefination | Glycine (Transient DG) on C3-formylindole / Pd(OAc)₂ | Enables regioselective functionalization of the otherwise unreactive C4-position. | sci-hub.se |

| C4/C5 | Pd(II)-Catalyzed C-H Arylation | N-P(O)tBu₂ and C3-Pivaloyl / Pd(OAc)₂ | A dual directing group strategy allows for selective arylation of C4 and C5. | nih.govresearchgate.net |

| C5 | Domino Reaction Sequence | K₂CO₃ | Builds the C5-substituted indole core from acyclic precursors. | nih.gov |

| C6 | Ru-Catalyzed C-H Alkenylation | C7-Amide / Ru(II) catalyst | Demonstrates the directing ability of a C7-substituent to functionalize C6. | rsc.org |

| C6 | In(OTf)₃-Catalyzed Alkylation | In(OTf)₃ | Solvent-mediated alkylation of 2,3-disubstituted indoles with p-quinone methides. | nih.gov |

4 Carboxamide Moiety Modifications

Modification of the carboxamide group at the C7 position provides a straightforward way to generate a diverse library of derivatives from a common intermediate. The most prevalent strategy involves the synthesis and subsequent functionalization of the corresponding 1H-indole-7-carboxylic acid.

This two-step process typically begins with the hydrolysis of an ester precursor, such as ethyl or methyl 1H-indole-7-carboxylate, under basic conditions (e.g., using NaOH in ethanol) to yield 1H-indole-7-carboxylic acid. The resulting carboxylic acid is then activated and coupled with a wide array of primary or secondary amines to form N-substituted 1H-indole-7-carboxamides.

Standard peptide coupling reagents are highly effective for this transformation. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. Other powerful coupling agents include BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). This general approach has been successfully applied to generate extensive libraries of indole-2-carboxamides, and the methodology is directly transferable to the C7 isomer. nih.gov

An alternative method for forming N-aryl carboxamides involves the direct reaction of the parent 1H-indole with an appropriate isocyanate, such as phenyl isocyanate, to yield the corresponding N-phenyl-1H-indole-1-carboxamide. nih.gov While this example demonstrates N1-carboxamide formation on an indazole, the principle can be adapted for reactions at the C7-position if starting from 7-aminoindole.

The following table details examples of amines that can be coupled with an indole carboxylic acid precursor to generate diverse carboxamide derivatives, based on established methodologies.

| Carboxylic Acid Precursor (Analogous) | Amine Coupling Partner | Coupling Reagent | Resulting Derivative Structure | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | 4-(2-Pyridyl)morpholine | EDCI, HOBt | N-(4-(2-pyridyl)morpholinyl)indole-2-carboxamide | nih.gov |

| Indole-2-carboxylic acid | Cyclopropylamine | BOP, DIPEA | N-Cyclopropyl-indole-2-carboxamide | nih.gov |

| 5-Hydroxy-1H-indole-2-carboxylic acid | 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline | EDCI | Coupled seco-cyclopropylindole (seco-CI) derivative | researchgate.net |

| 3-Amino-1H-indazole (via isocyanate reaction) | Phenyl isocyanate | - | N-Phenyl-3-amino-1H-indazole-1-carboxamide | nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in 1h Indole 7 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indole-7-carboxamide Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 1H-Indole-7-carboxamide and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR spectra offer insights into the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the ¹H NMR spectrum of the parent 1H-Indole-7-carboxylic acid shows distinct signals for the protons on the indole (B1671886) ring and the carboxylic acid group. chemicalbook.com In derivatives, the chemical shifts and coupling constants of these protons can be significantly affected by the nature and position of substituents. For example, in a series of 1H-indole-2-carboxamides, the chemical shifts (δ) are reported relative to the solvent peak, providing a standardized reference for comparison. acs.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. For example, the carbonyl carbon of the carboxamide group typically appears at a characteristic downfield shift. In studies of indole-2-carboxamide derivatives, ¹³C NMR data, in conjunction with ¹H NMR, has been crucial for unambiguously confirming the structures of synthesized compounds. mdpi.com

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, which is particularly useful for complex indole derivatives. researchgate.net These techniques have been instrumental in confirming the planar structures of novel monoindole alkaloids. researchgate.net

Interactive Table: Representative ¹H NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1H-Indole-7-carboxylic acid | Data not specified | Specific peak assignments not detailed in the provided search results. |

| N-Benzyl-1H-indole-2-carboxamide | Acetone-d₆ | δ 161.4 (C=O), 136.8, 131.7, 131.5, 128.9 (x2), 127.8, 123.6, 121.6, 119.5, 113.1 (x2), 112.2, 102.3, 54.6, 42.1 mdpi.com |

| N-(4-Fluorobenzyl)-1H-indole-2-carboxamide | Acetone-d₆ | δ 161.8 (C=O), 140.8, 137.0, 131.7, 131.3, 130.5, 130.2, 129.5, 127.8, 127.6, 123.9, 121.7, 120.1, 112.3, 102.7, 41.8 mdpi.com |

| 6-bromoindol-3-yl moiety containing compound | DMSO-d₆ | H-2: 8.45 (s), H-4: 8.07 (d, J=8.0 Hz), H-5: 7.40 (dd, J=8.0, 2.0 Hz), H-7: 7.73 (d, J=2.0 Hz) researchgate.net |

Mass Spectrometry (MS) Applications in Indole-7-carboxamide Research

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov This is a critical step in confirming the identity of newly synthesized indole-7-carboxamide analogues. Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. acs.orgnih.gov

Fragmentation Analysis: The fragmentation pattern observed in a mass spectrum offers clues about the compound's structure. For instance, in indole-3-carboxamide, characteristic fragments can be observed. nih.gov The fragmentation of prenylated indole derivatives has been systematically studied, revealing that they often lose an isopentene group from the C-3 position, followed by the loss of a substituent from the N-1 position. nih.gov This predictable fragmentation is useful for identifying related structures in complex mixtures. nih.gov The analysis of fragmentation patterns is also crucial for distinguishing between isomers, such as the regioisomeric chloro-1-n-pentyl-3-(1-naphthoyl)-indoles, which can produce similar major fragments. researchgate.net

Interactive Table: Mass Spectrometry Data for Indole Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 1H-Indole-7-carboxylic acid | Not specified | Not specified | Not specified |

| N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamide | ESI | 320 | Not specified mdpi.com |

| Prenylated Indole Derivative (Compound 2) | Not specified | 410 | 342 ([M+H - isopentene]⁺), 300 ([M+H - isopentene - acyl]⁺), 132, 130 nih.gov |

| Prenylated Indole Derivative (Compound 3) | Not specified | 396 | 328 ([M+H - isopentene]⁺), 286 ([M+H - isopentene - acyl]⁺), 132, 130 nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Separation and Quantification of Indole-7-carboxamides

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify the components of a mixture. They are essential for assessing the purity of synthesized this compound derivatives and for analyzing complex biological samples.

Purity Assessment: HPLC and UPLC are routinely used to determine the purity of indole-7-carboxamide compounds, with purities often required to be greater than 95% for biological testing. acs.org These techniques employ a stationary phase (e.g., C18 column) and a mobile phase to separate compounds based on their physicochemical properties. acs.orgresearchgate.net The retention time, the time it takes for a compound to pass through the column, is a characteristic feature used for identification.

Quantitative Analysis: By creating a calibration curve with standards of known concentration, HPLC can be used for the quantitative analysis of indole-7-carboxamides. oup.com This is crucial for determining the concentration of these compounds in various matrices.

Chiral Separations: Many indole derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers can have different biological activities, their separation is often necessary. Chiral HPLC, using a chiral stationary phase, is a key technique for separating the enantiomers of indole alkaloids. nih.govnih.gov

Method Development: The development of robust HPLC and UPLC methods involves optimizing parameters such as the column type, mobile phase composition, and gradient elution to achieve good separation of all components of interest. researchgate.netoup.com For instance, a gradient elution program was developed to separate five different indole alkaloids within 30 minutes. oup.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

In the context of this compound, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: The N-H bond of the indole ring and the amide group typically shows a characteristic stretching vibration in the region of 3200-3500 cm⁻¹. For indole itself, this peak is observed around 3406 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group (C=O) of the carboxamide functionality gives a strong absorption band, usually in the range of 1630-1690 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic benzene (B151609) and pyrrole (B145914) rings of the indole nucleus appear in the region of 1400-1620 cm⁻¹. researchgate.net

C-N Stretching: The stretching of the carbon-nitrogen bond of the amide can also be observed.

The FT-IR spectra of synthesized indole derivatives are often used to confirm the successful formation of the target molecule by identifying the characteristic absorption bands of its functional groups. researchgate.netnih.govimpactfactor.org

Interactive Table: Characteristic IR Absorption Frequencies for Indole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| N-H (Indole) | Stretching | 3267–3506 | Indole, Indole Schiff base derivatives researchgate.netnih.gov |

| C=O (Amide) | Stretching | Not specified for this compound | Not specified |

| Aromatic C=C | Stretching | 1508, 1577 | Indole researchgate.net |

| C=N (Imine) | Stretching | 1605–1698 | Indole Schiff base derivatives nih.govimpactfactor.org |

Biological Activity and Mechanistic Investigations of 1h Indole 7 Carboxamide Derivatives

Modulation of Enzyme Activity by Indole-7-carboxamides

Na+/H+ Exchanger Inhibition

A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against the Na+/H+ exchanger (NHE). nih.gov The position of the carbonylguanidine group on the indole (B1671886) ring was found to be a critical determinant of inhibitory potency. While substitution at the 2-position of the indole ring generally resulted in the most significant in vitro activity, the study of various positional isomers provided valuable structure-activity relationship (SAR) data. nih.gov

Specifically, the investigation into different substitution patterns on the indole ring system demonstrated that derivatives with an alkyl or substituted alkyl group at the 1-position of the indole ring exhibited enhanced in vitro activity. nih.gov Among the synthesized compounds, N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide was identified as the most potent inhibitor. nih.gov Although the 7-carboxamide derivatives were not the most active in this particular study, their inclusion in the SAR analysis contributes to a broader understanding of the structural requirements for NHE inhibition by this class of compounds. The Na+/H+ exchanger is a key regulator of intracellular pH, and its inhibition is a therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury. nih.gov

| Compound | Substitution Position | Key Structural Features | Relative Inhibitory Potency |

|---|---|---|---|

| N-(aminoiminomethyl)-1H-indole-2-carboxamide derivative | 2-position | Carbonylguanidine group | High |

| N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide (49) | 1- and 2-positions | 2-phenylethyl group at N1, Carbonylguanidine at C2 | Highest in the series |

| N-(aminoiminomethyl)-1H-indole-7-carboxamide derivative | 7-position | Carbonylguanidine group | Lower than 2-substituted analog |

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, inflammation, and apoptosis. nih.govresearchwithrutgers.com The inhibition of ASK1 is a promising therapeutic approach for various diseases, including neurodegenerative disorders and inflammatory conditions. nih.govresearchwithrutgers.com

Research into the development of ASK1 inhibitors has led to the discovery of potent compounds based on the 1H-indole-2-carboxamide scaffold. nih.govresearchwithrutgers.com Through structural optimization and extensive SAR studies, a novel indole-2-carboxamide hinge-binding scaffold was developed. nih.gov One particular derivative, compound 19, demonstrated potent anti-ASK1 kinase activity and a stronger inhibitory effect in cellular assays compared to the known ASK1 inhibitor GS-4997. nih.gov Mechanistically, this compound was found to suppress the phosphorylation of the ASK1-p38/JNK signaling pathway and reduce the production of inflammatory cytokines. nih.govresearchwithrutgers.com While these studies focused on the indole-2-carboxamide core, the findings provide a valuable framework for the design of 1H-indole-7-carboxamide derivatives as potential ASK1 inhibitors, suggesting that the indole carboxamide moiety is a key pharmacophore for interacting with the kinase hinge region.

| Compound | Scaffold | In Vitro Activity | Cellular Activity | Mechanism of Action |

|---|---|---|---|---|

| Compound 19 | 1H-indole-2-carboxamide | Potent anti-ASK1 kinase activity | Stronger inhibition of ASK1 in AP1-HEK293 cells than GS-4997 | Represses phosphorylation of ASK1-p38/JNK signaling pathways |

| GS-4997 | Known ASK1 inhibitor | Reference compound | Reference compound | Inhibition of ASK1 |

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition is a potential strategy for the treatment of type 2 diabetes. doi.orgnih.gov A series of novel indole derivatives have been designed and synthesized as allosteric inhibitors of FBPase. doi.org

Initial studies focused on 7-nitro-1H-indole-2-carboxylic acid derivatives, which were found to be novel allosteric inhibitors of FBPase with low molecular weight and lacking a phosphate (B84403) or phosphonate (B1237965) group. doi.org Structure-activity relationship studies revealed that the 7-nitro group plays a crucial role in the binding interaction with FBPase. doi.org Reduction of the 7-nitro group to a 7-amino group resulted in a loss of activity. doi.org Further optimization, integrating pharmacophore features from known inhibitors, led to the identification of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives with significantly improved potency, with the most potent compound exhibiting an IC50 value of 0.10 μM. doi.org Although these studies primarily investigated indole-2-carboxylic acids, the established importance of the substituent at the 7-position suggests that this compound derivatives could also be promising candidates for FBPase inhibition, warranting further investigation into this specific scaffold.

| Compound Series | Key Structural Feature | IC50 Range | Key SAR Finding |

|---|---|---|---|

| 7-nitro-1H-indole-2-carboxylic acid derivatives | 7-nitro group | 0.99 μM–35.6 μM | 7-nitro group is crucial for activity |

| 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives | 7-nitro and 3-(2-carboxyethyl) groups | Down to 0.10 μM | Combination of features enhances potency |

Bruton's Tyrosine Kinase (Btk) Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. nih.govacs.org Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. nih.govacs.org Several inhibitors targeting Btk have been developed, with some based on heterocyclic carboxamide scaffolds.

While direct studies on 1H-indole-7-carboxamides as Btk inhibitors are limited, research on related structures provides valuable insights. For instance, novel Btk inhibitors carrying a 1-amino-1H-imidazole-5-carboxamide as a hinge binder have been discovered. nih.govacs.org The most potent of these, compound 26, demonstrated impressive selectivity and in vivo antitumor efficacy. nih.gov Additionally, a new library of oxindole-based compounds has been designed to target the Btk protein. nih.govacs.org These studies highlight the utility of the carboxamide functional group in interacting with the hinge region of kinases like Btk. The this compound scaffold, therefore, represents a promising starting point for the design of novel Btk inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Dual Inhibition

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both important targets in cancer therapy. nih.govrsc.orgresearchgate.netmdpi.com EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and survival, while CDK2 is a key regulator of the cell cycle. nih.govrsc.orgresearchgate.netmdpi.com Dual inhibition of both EGFR and CDK2 is an attractive strategy to overcome drug resistance and improve therapeutic outcomes.

A novel series of 5-substituted-indole-2-carboxamides has been designed and synthesized as dual EGFR/CDK2 inhibitors. nih.govrsc.orgresearchgate.netmdpi.com Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines, with some derivatives showing GI50 values in the nanomolar range. nih.govrsc.org The most potent compounds were found to effectively inhibit both EGFR and CDK2. nih.govrsc.org For example, compounds 5i and 5j were identified as potent dual inhibitors with promising antiproliferative properties. nih.gov Although these studies focused on the indole-2-carboxamide scaffold, the detailed structure-activity relationships provide a strong rationale for exploring this compound derivatives as potential dual EGFR/CDK2 inhibitors.

| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|

| 5g | 55 | 124 | 33 |

| 5i | 49 | 85 | Not specified |

| 5j | 37 | Not specified | Not specified |

| Erlotinib (reference) | 33 | 80 | Not applicable |

CYP51 Inhibition

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in both fungi and protozoa. Its inhibition is the mechanism of action for azole antifungal and antiparasitic drugs. nih.govacs.org The optimization of a series of substituted indoles identified through phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease, has been reported. nih.govacs.org

Further investigation into the mechanism of action of these anti-trypanosomal indole derivatives revealed that they inhibit T. cruzi CYP51 (TcCYP51). nih.gov A clear correlation was observed between the potency of these compounds in the in vitro T. cruzi assay and their ability to inhibit TcCYP51. nih.gov The initial hits from the screening campaign contained an indole core, and subsequent optimization efforts focused on 1H-indole-2-carboxamide derivatives. nih.govacs.org While this research centered on the 2-carboxamide (B11827560) isomer, it establishes the potential of the indole carboxamide scaffold as a platform for developing CYP51 inhibitors. This provides a compelling reason to investigate this compound derivatives for similar activity against pathogenic fungi and protozoa.

Receptor Modulation by Indole-7-carboxamides

The indole-7-carboxamide scaffold has proven to be a versatile template for the development of compounds that modulate the activity of various receptors, demonstrating a range of pharmacological effects. Researchers have successfully synthesized derivatives that act as allosteric modulators of cannabinoid receptors and as antagonists of adrenoceptors.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

A significant area of research has focused on indole-2-carboxamides, structurally related to this compound, as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govrti.org Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, altering the receptor's conformation and influencing the binding and/or efficacy of orthosteric ligands. nih.gov

The discovery of the indole-2-carboxamide derivative Org27569 as a CB1 allosteric modulator spurred extensive structure-activity relationship (SAR) studies. nih.govrti.org These studies revealed that the indole-2-carboxamide structure is a favorable scaffold for developing such modulators. nih.gov For instance, research has shown that specific substitutions on the indole ring and the N-phenylethyl moiety are critical for activity. An electron-withdrawing group, such as a chlorine atom at the C5 position of the indole ring, is preferred for potent negative allostery. nih.gov

Further investigations led to the development of compounds like ICAM-b, a 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, which demonstrated significantly improved binding cooperativity compared to early-generation modulators. nih.gov The presence of the carboxamide functionality has been identified as a crucial element for the stimulatory effect on the CB1 receptor. acs.org Specifically, N-phenylethyl-1H-indole-2-carboxamides bearing a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety and a chlorine atom at the 5-position of the indole ring have shown potent stimulatory activity. acs.org

It is important to note that while the indole-2-carboxamide scaffold is promising, modifications such as replacing the indole ring with a benzofuran (B130515) ring can eliminate allosteric binding to the CB1 receptor. nih.gov Similarly, altering the indole core to a 7-azaindole (B17877) resulted in a loss of binding ability. acs.org

Alpha-1 Adrenoceptor Antagonism (e.g., Silodosin Research)

Derivatives of this compound have been investigated for their ability to antagonize alpha-1 adrenoceptors. nih.govsigmaaldrich.comtocris.com These receptors are crucial in regulating smooth muscle tone in various parts of the body, including the prostate and bladder neck. nih.gov Antagonism of these receptors can lead to smooth muscle relaxation. nih.gov

A prominent example is Silodosin, an indolecarboxamide that is a selective antagonist of alpha-1A adrenoceptors. nih.govsigmaaldrich.comtocris.com It exhibits a significantly higher affinity for the α1A subtype compared to the α1B and α1D subtypes. nih.govtocris.com This selectivity is clinically relevant as the α1A subtype is the predominant adrenoceptor in the human prostate. nih.gov

Research has demonstrated that Silodosin effectively inhibits norepinephrine-induced contractions in isolated human prostate tissue. tocris.com Studies on cloned human alpha-1 adrenoceptors have been instrumental in characterizing the selectivity profile of various antagonists. nih.gov While some antagonists like prazosin (B1663645) are non-selective, others, including Silodosin, show a clear preference for specific subtypes. nih.govnih.gov The development of selective alpha-1 adrenoceptor antagonists is an ongoing area of research, with the goal of creating more targeted therapies. nih.gov

Antiproliferative and Anticancer Activities of Indole-7-carboxamide Analogues

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous indole-containing compounds have demonstrated significant antiproliferative and anticancer properties. nih.govnih.gov Derivatives of this compound have been a particular focus of research in the quest for novel anticancer agents. tandfonline.com

In Vitro Cytotoxicity Studies

A variety of indole-7-carboxamide analogues have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov For example, a series of indole-aryl amide derivatives were tested against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.govnih.gov Some of these compounds exhibited notable activity, with one particular derivative showing selective toxicity towards the HT29 cell line while not affecting healthy human intestinal cells. nih.govnih.gov

In another study, new indole-2-carboxamide derivatives were developed and tested for their antiproliferative effects. mdpi.com Several of these compounds displayed potent activity, with GI50 values in the nanomolar range against pancreatic, breast, colon, and lung cancer cell lines. mdpi.com Specifically, compounds with certain substitutions on the indole ring and the carboxamide side chain demonstrated superior antiproliferative activity compared to the reference drug erlotinib. tandfonline.commdpi.com

The table below summarizes the in vitro cytotoxicity data for selected indole-carboxamide derivatives.

| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |

| 5c | Multiple | 29-47 | tandfonline.com |

| 5d | Multiple | 29-47 | tandfonline.com |

| 5f | Multiple | 29-47 | tandfonline.com |

| 5g | Multiple | 29-47 | tandfonline.com |

| 6e | Multiple | 29-47 | tandfonline.com |

| 6f | Multiple | 29-47 | tandfonline.com |

| 7a | Multiple | 54 | tandfonline.com |

| 7b | Multiple | 57 | tandfonline.com |

| Va | Multiple | 26-86 | mdpi.com |

| Ve | Multiple | 26-86 | mdpi.com |

| Vf | Multiple | 26-86 | mdpi.com |

| Vg | Multiple | 26-86 | mdpi.com |

| Vh | Multiple | 26-86 | mdpi.com |

Mechanism of Anticancer Action Investigations

Research into the anticancer mechanisms of indole-7-carboxamide derivatives has revealed that they can act through various pathways. One key mechanism involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. mdpi.com For instance, certain indole-2-carboxamide derivatives have been shown to be potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). tandfonline.commdpi.com Some of these compounds also exhibit inhibitory activity against BRAFV600E and VEGFR-2, which are also important targets in cancer therapy. mdpi.comrsc.org

Another identified mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that some indole-aryl amide derivatives can cause cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. nih.govnih.gov Transcriptional analysis of pediatric glioblastoma cells treated with an indole-2-carboxamide revealed a significant downregulation in the expression of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) genes, both of which are implicated in tumor progression. nih.gov

Anti-infective Potentials of this compound Derivatives

The indole scaffold is a fundamental component of many natural and synthetic molecules with a broad spectrum of biological activities, including anti-infective properties. nih.gov Consequently, researchers have explored the potential of this compound derivatives as novel agents to combat various infectious diseases.

One notable area of investigation has been the development of indole derivatives as antiviral agents. For example, a series of novel indole-7-carboxamides were synthesized and evaluated for their potential against the human immunodeficiency virus (HIV-1). nih.gov The results from these studies were promising, indicating that indoleamides have the potential to be developed into effective antiviral drugs. nih.gov

In the field of antibacterial research, indole derivatives have also shown significant promise. nih.gov For instance, certain indole-triazole derivatives have demonstrated a broad spectrum of activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.125-50 µg/mL. nih.gov Furthermore, some novel substituted indole derivatives have displayed potent antibacterial activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, with MIC values as low as 0.12 µg/mL. nih.gov

Research into antitubercular agents has also benefited from the exploration of indole-2-carboxamides. nih.gov These compounds have been identified as targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov One particular analogue exhibited high activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM and showed high selectivity towards the bacteria over mammalian cells. nih.gov

Antibacterial Activity Research

Indole carboxamide derivatives have demonstrated notable in vitro antibacterial activity. Studies have shown that these compounds are active against a range of both Gram-positive and Gram-negative bacteria. Specifically, activity has been observed against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

In one study, a series of indole carboxamide derivatives were evaluated for their antibacterial potential. The results indicated that all tested compounds were as active as the standard drug ampicillin (B1664943) against Staphylococcus aureus. nih.gov Furthermore, it was observed that indole carboxamide derivatives substituted at the 3-position with various benzyl (B1604629) groups exhibited greater inhibition of Bacillus subtilis compared to their counterparts substituted at the 2-position. nih.gov However, the structure-activity relationship for these compounds against Escherichia coli and Staphylococcus aureus was found to be less straightforward, with no clear correlation identified. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be significantly lower, by nearly 20- to 100-fold, compared to the standard antibacterial agents ciprofloxacin (B1669076) and ampicillin against the tested bacteria. nih.gov

Antifungal Activity Research

The antifungal potential of indole carboxamide derivatives has also been a focus of investigation. Research has shown that these compounds exhibit activity against pathogenic fungi, including Candida albicans. nih.gov In a comparative study, indole carboxamide derivatives were found to possess higher antifungal activity than related indole propanamide derivatives. nih.gov The MIC values of the tested indole carboxamides demonstrated that they are effective inhibitors of Candida albicans. nih.gov

Further research into related indole structures has highlighted the potential of this chemical class. For instance, 1H-indole-4,7-dione derivatives have been reported to show potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govnih.gov

Antitubercular Activity Research

A significant area of research for indole carboxamide derivatives has been in the development of new treatments for tuberculosis. Several indole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of TB. The primary mechanism of action for many of these compounds is the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the transport of mycolic acids to the mycobacterial cell envelope.

One study reported on the rational design and synthesis of indoleamide analogues, with compound 8g emerging as a highly active agent against the drug-sensitive H37Rv strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.32 μM. This compound also demonstrated high selectivity for M. tuberculosis over mammalian cells, suggesting minimal cytotoxicity. Another promising compound, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) , exhibited excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with an MIC of 0.012 μM against the drug-sensitive strain.

The following table summarizes the antitubercular activity of selected indole carboxamide derivatives.

| Compound | Structure | MIC (μM) against M. tb H37Rv | Reference |

| 8g | N/A | 0.32 | |

| N-(1-adamantyl)-indole-2-carboxamide (3) | N/A | 0.68 | |

| N-rimantadine-4,6-dimethylindole-2-carboxamide (4) | N/A | 0.88 | |

| Naphthamide derivative 13c | N/A | 6.55 | |

| Naphthamide derivative 13d | N/A | 7.11 | |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | N/A | 0.012 |

Anti-HIV Activity Investigations

Derivatives of this compound have been investigated as potential antiviral agents, specifically for the treatment of HIV-1. Research in this area has led to the identification of potent HIV-1 attachment inhibitors. A series of substituted carboxamides at the C7 position of a 4-fluoro-substituted indole core were synthesized and evaluated.

This research identified heteroaryl carboxamide inhibitors with picomolar potency in a primary cell-based assay against a pseudotype virus expressing a JRFL envelope. The simple methyl amide analog, compound 4 , displayed a promising in vitro profile, including favorable stability in human liver microsomes and good membrane permeability. These properties translated into favorable pharmacokinetic profiles in preclinical species, highlighting the potential of indole-7-carboxamides as orally bioavailable anti-HIV agents.

Anti-Trypanosoma cruzi Activity Research

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another therapeutic area where indole carboxamide derivatives have shown promise. Through phenotypic screening of a commercial library of small molecules, three hits containing an indole core were identified as being active against the intracellular amastigote forms of T. cruzi. These initial hits displayed moderate in vitro potency and good selectivity over host cells.

Medicinal chemistry efforts were undertaken to optimize a series of substituted indoles. While these efforts aimed to improve metabolic stability and solubility, they did not ultimately lead to compounds with both enhanced exposure and potency. Despite these challenges, the most promising compound from this series was advanced to proof-of-concept efficacy studies in acute and chronic mouse models of Chagas disease. Although it demonstrated antiparasitic activity in these in vivo studies, further development of this series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action (CYP51 inhibition).

Anti-inflammatory Properties of Indole-7-carboxamides

The indole scaffold is present in a number of compounds with anti-inflammatory activity, most notably the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which is an indole acetic acid derivative. nih.gov This has spurred interest in the anti-inflammatory potential of other indole derivatives.

Research into a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives revealed significant anti-inflammatory activity in several compounds when compared to the reference drug indomethacin. nih.gov The mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. nih.gov Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable property as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Other Reported Biological Activities and Potential Therapeutic Applications

Beyond the activities previously discussed, derivatives of this compound have been explored for other therapeutic applications. One area of investigation has been their activity as selective alpha 1-adrenoceptor agonists. A study of AY-30191 (5-(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide) and related compounds demonstrated that they induced contractions in the rabbit aorta, an effect that was blocked by the alpha-1 antagonist prazosin, confirming their agonist activity at this receptor.

In a different therapeutic context, indole-based derivatives have been investigated as carbonic anhydrase activators. These compounds have shown promising selectivity profiles towards the brain-associated cytosolic isoform hCA VII. This suggests a potential application in the treatment of central nervous system (CNS) related disorders.

Structure Activity Relationship Sar Studies and Drug Design Principles for 1h Indole 7 Carboxamide Derivatives

Systematic Structural Modifications and Biological Activity Correlations

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effects. For the 1H-indole-7-carboxamide series, research has identified several critical structural features required for optimal biological activity, particularly as selective alpha 1-adrenoceptor agonists. nih.govresearchgate.net

Key findings from systematic modifications reveal that optimal agonist activity is contingent on three primary structural tenets:

The integrity of the indole (B1671886) ring and an attached ethylamine (B1201723) side chain (specifically at the 5-position) is essential. nih.govresearchgate.net

The indole nitrogen must remain unsubstituted. nih.govresearchgate.net

The carboxamide group must be present at the 7-position of the indole ring. nih.govresearchgate.net

The removal of the 7-carboxamide moiety significantly diminishes alpha 1-adrenoceptor activity and, critically, leads to a loss of receptor selectivity. nih.govresearchgate.net This highlights the indispensable role of the 7-carboxamide group in anchoring the ligand in the receptor's binding pocket and conferring selectivity. These core findings are summarized in the table below.

Table 1: Core Structural Requirements for Alpha 1-Adrenoceptor Agonist Activity

| Structural Feature | Requirement for Optimal Activity | Impact of Modification | Source |

| Indole Ring & Ethylamine Side Chain | Must be intact | Loss of activity | nih.govresearchgate.net |

| Indole Nitrogen (N-1) | Must be unsubstituted | Loss of activity | nih.govresearchgate.net |

| Carboxamide Group Position | Must be at the 7-position | Loss of activity and selectivity | nih.govresearchgate.net |

Influence of Substituent Effects on Pharmacological Potency and Selectivity

The identity of the functional group at the 7-position of the indole ring profoundly influences the pharmacological potency and selectivity of these compounds. While the carboxamide is optimal for alpha 1-adrenoceptor agonism, replacing it with other chemical groups has been shown to modulate the activity profile in distinct ways. nih.gov

Further research on a related derivative, 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, revealed a different pharmacological profile. This compound acts as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist, demonstrating how modifications to the side chain, in combination with the core scaffold, can shift the therapeutic target and mechanism of action. researchgate.net

Table 2: Effect of Substituents at the 7-Position on Adrenoceptor Activity

| Substituent at 7-Position | Impact on Potency | Impact on Selectivity | Source |

| Carboxamide (Reference) | Optimal Activity | Selective for Alpha 1 | nih.gov |

| Methanesulfonamide (B31651) | Decreased Activity | Retained Alpha 1 Selectivity | nih.gov |

| Dimethylamino | - | Nonselective | nih.gov |

| Phosphoramidic Acid Diethylester | Inactive | - | nih.gov |

Ligand Efficiency and Lipophilicity Considerations in Indole-7-carboxamide Optimization

While specific ligand efficiency (LE) and lipophilic ligand efficiency (LLE) values for this compound derivatives are not extensively reported in the reviewed literature, these metrics are crucial for modern drug design. LE measures the binding energy per non-hydrogen atom, while LLE relates potency to lipophilicity (logP or logD), helping to guide the development of compounds that achieve high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects.

In related indole structures, strategic modifications are known to impact these properties. For example, the introduction of a trifluoromethyl group is a common strategy to enhance lipophilicity and metabolic stability. The optimization of lipophilicity was also noted as a key consideration in the development of antihypertensive benzopyran-related potassium channel activators, a principle that applies broadly in medicinal chemistry. researchgate.net The goal is to improve potency by enhancing specific, high-quality interactions with the target rather than by simply increasing lipophilicity.

Pharmacophore Modeling for Indole-7-carboxamide Analogues

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. Several studies have utilized this compound derivatives to develop such models.

One study identified a this compound derivative as an inhibitor of the IGF1R kinase domain from a crystal structure, which was then used to generate a ligand-based pharmacophore model. nih.gov This model defined the key hydrogen bond donors, hydrogen bond acceptors, and aromatic ring features necessary for binding. nih.gov Another review noted that this compound derivatives were included in the development of a pharmacophore model for α1D-adrenoceptor antagonists. arabjchem.org Furthermore, the ligand (S)-2-phenyl-4-(piperidin-3-ylamino)-1H-indole-7-carboxamide was used to define the binding site of Chk1 kinase, a critical first step in creating a pharmacophore or docking model for inhibitor design. acs.org These models serve as powerful tools for virtual screening and the rational design of new, more potent, and selective analogues.

Bioisosteric Replacements in Indole-7-carboxamide Scaffold Optimization

Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of drug optimization. This strategy is employed to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold has been subjected to various bioisosteric modifications.

A prime example is the direct replacement of the 7-carboxamide functional group itself. As detailed in section 5.2, studies on alpha 1-adrenoceptor agonists explored the replacement of the carboxamide with bioisosteres like methanesulfonamide, dimethylamino, and phosphoramidic acid diethylester groups. nih.gov The methanesulfonamide served as a successful bioisostere for maintaining selectivity, though not potency, demonstrating the nuanced outcomes of such replacements. nih.gov Patents related to small molecule agonists also consider various bioisosteres of carboxylic acids, which are closely related to carboxamides, in the context of indole-7-carboxamide designs. google.com This approach allows chemists to fine-tune the acidity, basicity, and hydrogen-bonding capacity of the molecule to optimize target engagement.

Table 3: Examples of Bioisosteric Replacements for the 7-Carboxamide Group

| Original Group | Bioisosteric Replacement | Resulting Biological Profile | Source |

| Carboxamide | Methanesulfonamide | Decreased potency, but retained alpha 1-adrenoceptor selectivity | nih.gov |

| Carboxamide | Dimethylamino | Resulted in a nonselective compound | nih.gov |

| Carboxamide | Phosphoramidic acid diethylester | Inactive compound | nih.gov |

Computational Chemistry and Molecular Modeling Applications in 1h Indole 7 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, geometry, and various physicochemical properties of molecules. While specific quantum chemical studies on 1H-indole-7-carboxamide are not extensively documented in publicly available literature, the application of these methods to related indole (B1671886) derivatives demonstrates their utility.

Methods like Density Functional Theory (DFT) are commonly used to compute a range of molecular properties. For instance, in a study on ethyl indole-2-carboxylate, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine the optimized molecular geometry, including bond lengths and angles. ijrar.org Such calculations can reveal how the carboxamide group at the 7-position influences the electronic distribution and geometry of the indole ring system.

A key aspect of quantum chemical analysis is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller HOMO-LUMO gap suggests higher reactivity. sci-hub.se These calculations also provide insights into the molecular electrostatic potential (MESP), which is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in ligand-receptor binding.

Table 1: Calculated Electronic Properties of an Indole Derivative (Illustrative) This table presents illustrative data based on typical quantum chemical calculations for indole derivatives, as specific data for this compound is not available.

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For example, in studies of other indole carboxamide derivatives, molecular docking has been successfully used to elucidate their binding to various protein targets. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site.

For this compound derivatives, docking studies would involve preparing the 3D structure of the compound and docking it into the binding pocket of a relevant biological target. The results can guide the structural modification of the indole scaffold to enhance binding affinity and selectivity. For instance, the carboxamide group at the 7-position can act as a hydrogen bond donor and acceptor, and its orientation within the binding site would be a key determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-7-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For indole-7-carboxamides, a QSAR study would involve a dataset of compounds with varying substituents on the indole ring and the carboxamide nitrogen, along with their experimentally determined biological activities. Molecular descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated for each compound. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model.

A review on indole-2 and 3-carboxamides highlights the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the biological activity. Such models are invaluable for designing new indole-7-carboxamide derivatives with improved therapeutic potential.

Table 2: Illustrative QSAR Model for a Series of Indole-7-carboxamides This table presents a hypothetical QSAR equation to illustrate the concept.

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.92 |

| q² (Cross-validated r²) | 0.75 |

| Predictive Equation | pIC₅₀ = 0.85logP - 0.23MW + 1.2*HBD + 2.5 |

| logP = logarithm of the partition coefficient, MW = molecular weight, HBD = number of hydrogen bond donors |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to study the conformational changes of the ligand and the protein, the stability of the binding, and the role of solvent molecules.

For this compound, MD simulations could be used to:

Assess the stability of the ligand-protein complex predicted by molecular docking.

Analyze the conformational flexibility of the carboxamide group and the indole ring within the binding site.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores.

Understand the mechanism of ligand binding and unbinding.

These simulations offer a dynamic perspective that complements the static picture provided by molecular docking, leading to a more comprehensive understanding of the ligand-target interactions.

Virtual Screening for Novel Indole-7-carboxamide Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based.

In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their docking scores. This method is highly effective when the 3D structure of the target is known.

Ligand-based virtual screening, on the other hand, uses the structure of a known active compound as a template to search for other compounds with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes.

For the discovery of novel indole-7-carboxamide scaffolds, both approaches can be employed. For instance, a known active this compound derivative could be used as a query for a similarity search in a large chemical database to identify new compounds with potential activity. nih.govacs.org Alternatively, if a specific protein target is identified, structure-based virtual screening can be used to screen for new indole-based compounds that fit well into the binding site. nih.gov Virtual screening is a cost-effective and time-efficient method for identifying new hit compounds that can be further optimized into lead candidates.

Pharmacokinetic and Drug Metabolism Studies of 1h Indole 7 Carboxamide Derivatives in Drug Discovery

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

The initial evaluation of a drug candidate's metabolic fate is often conducted using in vitro systems, with liver microsomes being a primary tool. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. For indole-containing compounds, the indole (B1671886) ring itself can be susceptible to oxidation, particularly at the 3-position, which can lead to metabolic instability.

While specific data on the metabolic stability of 1H-indole-7-carboxamide derivatives in liver microsomes is not extensively detailed in publicly available literature, general principles of indole metabolism suggest that the substitution pattern on the indole core can significantly influence stability. For instance, blocking the metabolically labile positions or introducing groups that electronically deactivate the ring can enhance metabolic half-life. The 7-carboxamide moiety itself may influence the metabolic profile, potentially directing metabolism towards other sites on the molecule or undergoing hydrolysis.

Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is available to distribute into tissues and interact with its target.

Specific plasma protein binding data for this compound derivatives is not readily found in the current body of scientific literature. However, for related heterocyclic compounds, the degree of binding is influenced by factors such as lipophilicity and the presence of acidic or basic functional groups. Given the structural features of 1H-indole-7-carboxamides, which can be modified with various substituents, it is anticipated that their plasma protein binding would vary considerably across a series of analogues.

In Vivo Pharmacokinetic Profiling and Exposure Studies

Following in vitro characterization, promising compounds are typically advanced to in vivo studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism setting. These studies provide crucial information on parameters such as bioavailability, clearance, volume of distribution, and half-life.

Detailed in vivo pharmacokinetic data for specific this compound derivatives are sparse in the public domain. A patent for a series of this compound derivatives with analgesic activity describes the synthesis of compounds such as 1-(1H-Indol-7-ylcarbonyl)-4-(2-pyrimidinyl)piperazine and 4-(4-fluorophenyl)-1-(1H-indol-7-ylcarbonyl)piperazine. However, the associated pharmacokinetic data from in vivo studies are not provided.

General knowledge of drug metabolism suggests that the piperazine (B1678402) and pyrimidine (B1678525) moieties, often attached to the carboxamide group in this series, can be sites of metabolic modification, including N-dealkylation and oxidation, which would influence the in vivo exposure and clearance of these compounds.

Structure-Metabolism Relationship (SMR) Investigations

Understanding the relationship between a compound's chemical structure and its metabolic fate is a cornerstone of modern drug design. SMR studies aim to identify the structural features that contribute to metabolic liabilities, guiding medicinal chemists in the design of more stable and efficacious analogues.

Future Directions and Emerging Research Avenues for 1h Indole 7 Carboxamide

Exploration of Novel Biological Targets

While derivatives of indole (B1671886) carboxamides have been investigated for their effects on established targets, the vast landscape of biological space presents numerous opportunities for identifying novel interactions. The inherent versatility of the indole scaffold allows for the generation of diverse chemical libraries, which can be screened against a wide array of biological targets to uncover new therapeutic potentials. chula.ac.th

Recent research has focused on expanding the therapeutic applications of indole carboxamides beyond their traditional roles. For instance, certain indole-2-carboxamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. rsc.org This has opened up new possibilities for developing antitubercular agents. chula.ac.thrsc.orgacs.org One such derivative demonstrated a high potency with a minimum inhibitory concentration (MIC) of 0.012 μM against multidrug-resistant strains of the bacterium. chula.ac.th

Furthermore, studies have revealed the potential of indole-2-carboxamides as multi-target agents in cancer therapy. nih.govmdpi.com Researchers have synthesized and evaluated derivatives that exhibit inhibitory activity against multiple kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAF^V600E^. mdpi.com Some of these compounds have shown promising antiproliferative activity against various cancer cell lines, including breast, pancreatic, and colon cancer. nih.govmdpi.com

The exploration of novel biological targets for 1H-indole-7-carboxamide and its derivatives is a burgeoning field. The ability of this scaffold to be fine-tuned to interact with a variety of proteins suggests that many more therapeutic applications are yet to be discovered. rsc.org

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound derivatives is crucial for exploring their therapeutic potential. Researchers are continuously developing advanced synthetic methodologies to improve yields, reduce reaction times, and allow for greater molecular diversity.

One area of focus is the development of one-pot domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. For example, a catalyst-free domino reaction has been developed for the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org This method provides a practical and efficient route to these valuable intermediates. rsc.org

Another key development is the use of novel coupling reagents and reaction conditions to facilitate the formation of the amide bond. For instance, BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) has been used as a coupling reagent in the presence of DIPEA (N,N-diisopropylethylamine) for the synthesis of indole-2-carboxamides. nih.gov Additionally, palladium-catalyzed cross-coupling reactions are being employed to introduce various substituents onto the indole ring, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

The development of these advanced synthetic methodologies is not only accelerating the pace of drug discovery but also providing access to novel chemical matter with unique biological properties.

Integration of Artificial Intelligence and Machine Learning in Indole-7-carboxamide Drug Discovery

AI and ML algorithms can be trained on large datasets of known indole carboxamide derivatives and their biological activities to develop predictive models. researchgate.net These models can then be used to virtually screen large libraries of virtual compounds, identifying those with the highest probability of being active against a specific biological target. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov